molecular formula C25H22ClNO4S B3017216 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-40-4

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B3017216
CAS No.: 866810-40-4
M. Wt: 467.96
InChI Key: FHPYNUZIZJRKOZ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a chlorobenzenesulfonyl group, a dimethylphenylmethyl group, and a methoxy group. These substitutions confer specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share the quinoline core but differ in their substituents.

    Sulfonyl Derivatives: Compounds such as 4-chlorobenzenesulfonamide and 4-chlorobenzenesulfonic acid have similar sulfonyl groups but lack the quinoline core.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-16-4-5-17(2)18(12-16)14-27-15-24(32(29,30)21-9-6-19(26)7-10-21)25(28)22-13-20(31-3)8-11-23(22)27/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYNUZIZJRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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